Oxazepam-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMAYPTOBDMTL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574138 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-78-6 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65854-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Benzodiazepine Research Landscapes
Benzodiazepines are a class of psychoactive drugs with properties that make them effective in treating anxiety, insomnia, and other conditions. Oxazepam itself is not only a prescribed medication but also a significant active metabolite of several other widely used benzodiazepines, including diazepam, prazepam, and temazepam. caymanchem.comcaymanchem.comchemicalbook.com Consequently, the accurate detection and quantification of oxazepam are paramount in clinical and forensic settings to monitor therapeutic use, detect abuse, and investigate potential toxicity. The development of robust analytical methods is a cornerstone of benzodiazepine (B76468) research, ensuring reliable data for both clinical management and forensic investigations. erau.edu
Fundamental Principles and Utility of Stable Isotope Labeling
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. wikipedia.orgwikipedia.orgacanthusresearch.com In the case of Oxazepam-d5, five hydrogen atoms in the phenyl group have been replaced with deuterium atoms. caymanchem.comnih.gov This substitution results in a molecule that is chemically identical to its unlabeled counterpart (oxazepam) but has a higher molecular weight. acanthusresearch.com
The key advantage of using a stable isotope-labeled compound like this compound as an internal standard in mass spectrometry-based analytical methods (such as Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS) is that it co-elutes with the unlabeled analyte. acanthusresearch.comwashington.edu This means it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, due to its different mass, it can be distinguished from the unlabeled oxazepam by the mass spectrometer. wikipedia.orgwashington.edu This allows for highly accurate quantification, as any variations or loss of sample during the analytical process will affect both the analyte and the internal standard equally, thus normalizing the results. washington.educrimsonpublishers.com The use of stable isotope-labeled internal standards is recommended by regulatory agencies for bioanalytical method validation. nih.gov
Overview of Key Research Applications for Oxazepam D5
Chemical Synthesis Pathways for Deuterated Benzodiazepines
The synthesis of deuterated benzodiazepines like this compound requires precise chemical strategies to ensure the deuterium (B1214612) atoms are incorporated at specific and stable positions within the molecule. symeres.com The primary objective is to produce a compound that is chemically identical to the parent drug but possesses a higher molecular weight, allowing it to be differentiated by mass spectrometry. clearsynth.com
A common synthetic approach for this compound involves a multi-step process starting with a deuterated precursor. One possible pathway begins with a deuterated form of 2-amino-5-chlorobenzophenone (B30270), where the phenyl ring contains five deuterium atoms. researchgate.net This isotopically labeled starting material then undergoes a series of reactions to build the benzodiazepine ring structure.
Key steps in this synthesis may include:
Acylation: The amino group of the deuterated 2-amino-5-chlorobenzophenone is protected to guide subsequent reactions.
Coupling: The protected intermediate is reacted with a glycine (B1666218) derivative to introduce the necessary atoms for the seven-membered diazepine (B8756704) ring.
Cyclization: The molecule is then induced to form the benzodiazepine ring.
Hydroxylation and Deprotection: Finally, a hydroxyl group is introduced at the C3 position, and any protecting groups are removed to yield the final this compound product.
An alternative, though often less precise, method is direct hydrogen-deuterium exchange on the final oxazepam molecule. ansto.gov.au However, this can lead to a mixture of products with varying degrees of deuteration. Therefore, building the molecule from a deuterated precursor is generally favored for producing a standard with high isotopic purity. nih.gov
Spectroscopic and Chromatographic Characterization of Isotopic Purity
Mass Spectrometry (MS): This is the principal technique for determining the isotopic purity of this compound. scbt.com The mass spectrum of this compound will exhibit a molecular ion peak that is five mass units greater than that of unlabeled oxazepam. By analyzing the relative intensities of ions corresponding to molecules with different numbers of deuterium atoms (from d0 to d5), the degree of isotopic enrichment can be precisely quantified. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ²H (deuterium) NMR are used to confirm the molecular structure and the exact locations of the deuterium atoms. wikipedia.orgstudymind.co.uk In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly diminished, providing clear evidence of successful isotopic labeling at the intended positions. labinsights.nltcichemicals.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the chemical purity of this compound. researchgate.net These methods separate the deuterated compound from any non-deuterated oxazepam and other impurities. nih.gov When coupled with mass spectrometry (LC-MS or GC-MS), these techniques offer a powerful and comprehensive analysis of both chemical and isotopic purity. nih.govforensicresources.orglcms.czresearchgate.net
| Analytical Technique | Purpose | Key Findings for this compound |
| Mass Spectrometry (MS) | Determines isotopic enrichment and distribution. | Molecular ion peak is 5 mass units higher than that of oxazepam. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and the specific locations of deuterium atoms. | Absence of proton signals from the deuterated phenyl ring in the ¹H NMR spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the compound from impurities. | A single, sharp peak indicates high chemical purity. |
| Gas Chromatography (GC) | Provides an alternative method for assessing chemical purity. | Confirms the purity and volatility of the compound. |
Quality Control and Reference Material Standards for this compound in Research (e.g., ISO/IEC 17025, ISO 17034 Compliance)
The reliability of analytical results obtained using this compound as an internal standard is critically dependent on its quality. To ensure this, the production and certification of this compound as a reference material are governed by stringent international quality standards, primarily ISO/IEC 17025 and ISO 17034. caymanchem.comansi.org
ISO/IEC 17025 - General requirements for the competence of testing and calibration laboratories: This standard ensures that the laboratory performing the characterization and certification of the reference material is technically competent and able to produce precise and accurate data. sigmaaldrich.comriccachemical.com
ISO 17034 - General requirements for the competence of reference material producers: This standard sets out the requirements for the production and certification of reference materials. aroscientific.comdakks.denata.com.auansi.org A producer accredited to ISO 17034 demonstrates competence in all aspects of reference material production, including homogeneity and stability testing, and the assignment of certified property values with associated uncertainties. anton-paar.com
The quality control process for an this compound certified reference material (CRM) involves:
Identity Confirmation: Using techniques like NMR and MS to verify the chemical structure and the location of the deuterium labels. researchgate.netscbt.comacs.org
Purity Assessment: Employing chromatographic methods (e.g., HPLC, GC) to determine the chemical purity and quantify any impurities.
Isotopic Enrichment Determination: Using mass spectrometry to measure the percentage of the d5 species and check for the presence of molecules with fewer deuterium atoms.
Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over its shelf life under specified storage conditions.
| Standard | Description | Relevance to this compound |
| ISO/IEC 17025 | Specifies the general requirements for the competence, impartiality and consistent operation of laboratories. sigmaaldrich.com | Ensures that the analytical data used to certify the this compound reference material is accurate, reliable, and traceable. |
| ISO 17034 | Outlines the requirements for the competent production of reference materials, including processing, storage, and distribution. aroscientific.comdakks.denata.com.auansi.org | Guarantees that this compound, as a certified reference material, is of high quality, with properly characterized identity, purity, and concentration, complete with an uncertainty statement. anton-paar.com |
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. benthamdirect.com It is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) of the International Committee for Weights and Measures (CIPM). up.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a spike or internal standard, to a sample. up.ac.za After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the altered isotopic ratio is measured using mass spectrometry. up.ac.za
Theoretical Framework for Absolute Quantification
Absolute quantification aims to determine the exact amount of a specific molecule within a sample. springernature.com In IDMS, this is achieved by using a stable isotope-labeled internal standard, such as this compound. mtoz-biolabs.com The underlying theory is based on the principle that the stable isotope-labeled standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. lgcstandards.com
A known quantity of the internal standard (e.g., this compound) is added to the sample containing the analyte (oxazepam) at the earliest stage of sample preparation. nih.gov This mixture is then processed, and the response of both the analyte and the internal standard are measured by the mass spectrometer. Because the internal standard and the analyte have different masses, they can be distinguished by the detector. lgcstandards.com The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the concentration of the analyte in the original sample. mtoz-biolabs.com This method effectively converts absolute intensity measurements into more accurate relative proportion measurements, compensating for variations in sample handling and instrument response. creative-proteomics.com
The absolute quantification (AQUA) strategy is a prominent application of this principle, allowing for the precise determination of protein and modified protein levels. springernature.com
Advantages of Stable Isotope-Labeled Internal Standards in Complex Matrices
The use of stable isotope-labeled internal standards like this compound offers significant advantages, particularly when analyzing complex biological matrices such as urine, blood, or tissue. nih.govcrimsonpublishers.com These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." musechem.com
Key Advantages:
Correction for Matrix Effects: Matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. musechem.com Since the stable isotope-labeled internal standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. lgcstandards.comcrimsonpublishers.com By calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out. lgcstandards.com
Compensation for Sample Loss: During multi-step sample preparation procedures, such as extraction and derivatization, some amount of the analyte may be lost. The stable isotope-labeled internal standard, being chemically identical, will be lost in the same proportion. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite sample loss.
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, stable isotope-labeled internal standards significantly improve the precision and accuracy of quantitative methods. crimsonpublishers.comclearsynth.com This is crucial for method validation and ensuring the reliability of results. musechem.com
Enhanced Method Robustness: The use of these standards makes analytical methods more robust and reproducible across different laboratories and analytical runs. musechem.com
Chromatographic Separation Techniques in Conjunction with this compound
To accurately quantify oxazepam using this compound as an internal standard, it is essential to separate it from other compounds in the sample prior to mass spectrometric detection. Chromatographic techniques are indispensable for this purpose.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of benzodiazepines like oxazepam. nih.govcerilliant.com For GC analysis, volatile and thermally stable derivatives of the analytes are often required. nih.gov
In a typical GC-MS method for oxazepam, urine samples containing this compound as an internal standard undergo enzymatic hydrolysis to release the free drug. nih.gov This is followed by solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix. nih.gov The extracted metabolites are then derivatized to increase their volatility. nih.gov A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov
The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer for detection and quantification. nih.gov The use of this compound allows for accurate quantification by correcting for any variability in the extraction and derivatization steps. nih.gov Studies have demonstrated excellent linearity and precision for such methods. nih.govnih.gov
A study described a GC-MS method for five common benzodiazepine metabolites, including oxazepam, using this compound as one of the internal standards. The method showed linearity from 50-2000 ng/mL with a within-run precision of less than 3% for oxazepam at 100 ng/mL. nih.gov Another study reported an extraction recovery of 87% for oxazepam using a methylation derivatization procedure with this compound as the internal standard. nih.gov
Liquid Chromatography (LC) System Configurations and Applications (e.g., UPLC)
Liquid chromatography (LC), particularly ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of benzodiazepines in many laboratories. cerilliant.comnih.govmdpi.com LC-based methods offer the advantage of analyzing a wider range of compounds, including those that are not easily volatilized for GC analysis, often with minimal sample preparation. caymanchem.com
In LC-MS/MS analysis, this compound is added as an internal standard to the sample, which is then typically subjected to a simple dilution or a solid-phase extraction step. nih.govnih.gov The prepared sample is injected into the LC system, where the analytes are separated on a reversed-phase column, such as a C18 column. nih.gov Mobile phases commonly consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic separation and ionization efficiency. nih.govmdpi.com
The separated compounds elute from the column and are introduced into the mass spectrometer. UPLC systems, which use smaller particle size columns, provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC systems. nih.gov The use of this compound in these methods is critical for ensuring accurate quantification by compensating for matrix effects and instrument variability. cerilliant.comcerilliant.comsigmaaldrich.com
A study utilizing UPLC-MS/MS for the analysis of 14 benzodiazepines in aquaculture environmental water and sediment reported recoveries between 70-120% and correlation coefficients greater than 0.99, demonstrating the method's accuracy and precision with the use of an internal standard. mdpi.com Another study screening for 22 benzodiazepines in human urine by LC-MS-(TOF) reported a limit of quantitation for oxazepam between 2 to 10 ng/mL, using this compound as the internal standard. researchgate.net
Mass Spectrometric Detection Platforms and Data Interpretation
Following chromatographic separation, the analytes and the internal standard, this compound, are introduced into a mass spectrometer for detection and quantification. Various mass spectrometric platforms are employed for this purpose, each with its own set of capabilities.
Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) instruments, is the most common detection method. nih.govoup.com In a QqQ instrument operating in multiple reaction monitoring (MRM) mode, the first quadrupole selects the precursor ion (the protonated molecule of oxazepam or this compound). This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific product ion for detection. This process is highly selective and sensitive, minimizing interferences from other compounds in the matrix.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which can further enhance the specificity of the analysis. nih.govoup.com
Data interpretation involves comparing the peak area ratio of the analyte (oxazepam) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards with known concentrations of oxazepam and a fixed concentration of this compound. The concentration of oxazepam in an unknown sample is then determined by interpolating its peak area ratio on this calibration curve.
The table below summarizes typical mass transitions used for the detection of oxazepam and its internal standard, this compound, in LC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxazepam | 287.1 | 241.1 |
| This compound | 292.1 | 246.1 |
Note: The specific mass transitions may vary slightly depending on the instrument and analytical conditions.
The use of this compound as an internal standard in conjunction with advanced chromatographic and mass spectrometric techniques provides a robust and reliable framework for the accurate quantification of oxazepam in a variety of complex matrices. This approach is essential for generating high-quality data in clinical, forensic, and research settings.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
This compound is frequently utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) methods for the determination of benzodiazepines in urine. nih.govnih.gov Due to the thermal lability of many benzodiazepines, derivatization is a common prerequisite for GC-MS analysis. fishersci.comsciex.com This process enhances volatility and thermal stability.
One established method involves the derivatization of benzodiazepine metabolites with reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.govoup.com In such procedures, this compound is added to samples to account for extraction inefficiencies and variability in the derivatization reaction. nih.gov For instance, a GC/MS confirmation method for five common benzodiazepine metabolites in urine used this compound as an internal standard, achieving linearity over a range of 50-2000 ng/mL. nih.gov
Another approach involves a two-step derivatization process where the N1 position's acidic hydrogen is propylated, and the C3 hydroxyl group is propionylated. This creates unique derivatives for various benzodiazepine metabolites, with this compound serving as the internal standard for quantification. Full-scan GC-MS is then used for identification and quantitation, with characteristic ion clusters selected for accurate measurement.
The following table summarizes key aspects of a GC-MS method using this compound:
| Parameter | Finding | Reference |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | nih.gov |
| Internal Standards | This compound, nordiazepam-D5, alpha-hydroxyalprazolam-D5 | nih.gov |
| Linearity Range | 50-2000 ng/mL | nih.gov |
| Within-Run Precision (CV) | <3% for most analytes at 100 ng/mL | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred technique for benzodiazepine analysis as it often circumvents the need for derivatization, offering high sensitivity and selectivity. fishersci.comsciex.com this compound is widely employed as an internal standard in various LC-MS applications for the quantification of oxazepam and other related compounds in matrices such as blood, urine, and hair. cerilliant.comcerilliant.comlabchem.com.mysigmaaldrich.comoup.com
In a typical LC-MS workflow, a known amount of this compound is added to the biological sample prior to extraction. oup.comspectralabsci.com The sample then undergoes a clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. oup.com The extracted analytes, along with the internal standard, are then separated on a liquid chromatography column and detected by the mass spectrometer.
For example, a validated LC-MS/MS method for the simultaneous determination of 26 benzodiazepines in blood, urine, and hair used this compound as the internal standard for the quantification of oxazepam. oup.com This method demonstrated good linearity and precision, highlighting the effectiveness of this compound in complex biological matrices. oup.com Another study utilized online TurboFlow technology coupled with LC/MS for the rapid analysis of benzodiazepines in plasma and urine, employing this compound for accurate quantitation. fishersci.com
The table below outlines typical parameters in an LC-MS method utilizing this compound.
| Parameter | Finding | Reference |
| Matrices | Blood, Urine, Hair | oup.com |
| Extraction | Solid-Phase Extraction (SPE) | oup.com |
| Internal Standard for Oxazepam | This compound | oup.com |
| Quantification Range (Blood) | 1 to 200 ng/mL | oup.com |
| Quantification Range (Urine) | 10 to 1000 ng/mL | oup.com |
Tandem Mass Spectrometry (MS/MS) Applications for Enhanced Selectivity and Sensitivity (e.g., UPLC/MS/MS)
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for benzodiazepine analysis. scispace.com this compound is an essential internal standard in these advanced methodologies, ensuring high accuracy in quantification. scispace.comnih.gov UPLC-MS/MS methods are particularly valuable in forensic and clinical settings where low detection limits and high throughput are required. sciex.comscispace.com
A UPLC-MS/MS method for 23 benzodiazepines in whole blood utilized deuterated internal standards, including this compound, to correct for matrix effects and ensure accuracy. scispace.com This method achieved a rapid run-time of only 5 minutes with lower limits of quantification ranging from 0.002 to 0.005 mg/kg. scispace.com The use of MS/MS detection provides an additional layer of specificity, minimizing the risk of interferences from the sample matrix. sciex.com
Selected Ion Monitoring (SIM) Approaches
Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity by monitoring only a few specific m/z values corresponding to the analyte and internal standard. nyc.gov In GC-MS and LC-MS analyses of benzodiazepines, SIM is frequently used for quantitative purposes. nyc.govnyc.gov
For instance, a GC/MS method for the confirmation of benzodiazepines in urine can perform quantitative analysis using SIM, with deuterated internal standards like this compound to construct a calibration curve. nyc.gov Similarly, an LC/MS method for nordiazepam and oxazepam in blood or serum uses SIM for quantification, relying on this compound and Nordiazepam-d5 as matched internal standards. nyc.gov This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of low concentrations of the target compounds.
Multiple Reaction Monitoring (MRM) Techniques
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantification. sciex.com In MRM, a specific precursor ion for the analyte (and internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. sciex.com This process provides two levels of mass filtering, greatly enhancing selectivity.
Numerous LC-MS/MS methods for benzodiazepine analysis employ MRM for quantification, with this compound serving as the internal standard for oxazepam. scispace.comforensicresources.orgresearchgate.net For example, a method for 23 benzodiazepines in whole blood used two MRM transitions for each analyte—one for quantification and one for confirmation—to ensure reliable identification. scispace.com The optimized MRM transitions for this compound are crucial for its effective use in these assays. researchgate.net
The following table presents example MRM transitions for Oxazepam and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Oxazepam | 287.0 | 241.1 | ESI+ | scispace.com |
| This compound | 292.1 | 246.0 | ESI+ | google.com |
Ionization Modes in Mass Spectrometry (e.g., Electrospray Ionization (ESI+))
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like benzodiazepines. sciex.comlabce.com It typically produces protonated molecules [M+H]+ in the positive ion mode (ESI+), which is the most common mode for benzodiazepine analysis. labce.comthermofisher.com
In ESI-MS/MS methods, this compound is ionized alongside the target analytes. thermofisher.com The resulting quasimolecular ion of this compound is then used for quantification. labce.com The choice of positive or negative ion mode depends on the specific analytes. For benzodiazepines, ESI in positive mode is generally preferred. labce.com Studies have shown that the potential difference between the ESI needle and the first drift ring can influence ion sensitivity and the formation of dehydration products for benzodiazepines containing a hydroxyl group, such as oxazepam. researchgate.net
Pre-Analytical Sample Processing and Matrix Effects
The accuracy of any analytical method heavily relies on the pre-analytical sample processing steps and the management of matrix effects. Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced suppression or enhancement. scispace.comdiva-portal.org
Common sample preparation techniques for benzodiazepine analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. oup.comforensicresources.orgthermofisher.com For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave the glucuronide conjugates and measure the total drug concentration. nih.govlcms.cznih.gov
Studies have investigated the impact of various factors on matrix effects. For example, lipemia in blood samples can significantly interfere with benzodiazepine quantification, but dilution of the sample can reduce these effects. diva-portal.org In urine analysis, the presence of substances like polyethylene (B3416737) glycol (PEG) can cause matrix effects, but for oxazepam, no significant effect was observed at certain concentrations. nih.gov The choice of the sample preparation method and the use of an appropriate internal standard like this compound are crucial for obtaining reliable and accurate results. nih.govdiva-portal.org
Extraction Techniques (Solid-Phase Extraction, Liquid-Liquid Extraction)
The initial step in analyzing biological samples involves the isolation of target compounds from interfering matrix components. This compound is added at the beginning of this process to track and correct for any loss of analyte. The two primary extraction techniques utilized are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid sorbent material that retains the analytes. nyc.gov Interfering substances are washed away, and the purified analytes are then eluted with a solvent. nyc.gov SPE is widely used for the extraction of benzodiazepines from biological specimens like blood, urine, and tissue homogenates. nyc.gov For instance, a method for confirming benzodiazepine metabolites in urine utilizes an SPE technique which was found to extract five common metabolites, including oxazepam, with recoveries exceeding 73%. nih.gov In this method, this compound is used as an internal standard to ensure accurate quantitation. nih.gov Another study adopted a Du Pont PREP system for SPE, citing its effective recovery (87%), the potential for a clean-up step, and high throughput capabilities, using this compound as the internal standard. oup.comresearchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. wa.gov A confirmatory method for urinary benzodiazepine metabolites uses LLE to recover the free benzodiazepines after enzymatic hydrolysis, with this compound added as one of the internal standards. nih.gov In another procedure for the confirmation of select benzodiazepines in biological matrices such as whole blood, serum, plasma, and urine, target compounds and the internal standard this compound are isolated via LLE using ethyl acetate. wa.gov
Table 1: Comparison of Extraction Techniques Using this compound
| Technique | Matrix | Key Advantages | Reported Recovery | Source |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Urine | High recovery, effective clean-up, high throughput | >73% nih.gov, 87% oup.comresearchgate.net | nih.govoup.comresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Urine, Blood, Serum, Plasma | Simple, effective for metabolite recovery | - | wa.govnih.gov |
Derivatization Strategies for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but many benzodiazepines, including oxazepam, are not sufficiently volatile or thermally stable for direct analysis. Derivatization is therefore a necessary step to convert them into more suitable forms.
A common strategy involves silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. One method describes the derivatization of extracted benzodiazepine metabolites with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable TBDMS derivatives, with quantitation performed by GC-MS using this compound as an internal standard. nih.gov Another study details a two-step derivatization process for urinary benzodiazepine metabolites. First, the acidic hydrogen at the N1 position is propylated, and second, the hydroxyl group at the C3 position is propionylated, with this compound being one of the four internal standards used. nih.gov The stability of the derivatized product is a key advantage, as noted in a study that adopted a methylation procedure due to the superior stability of the resulting product. oup.comresearchgate.net
Table 2: Derivatization Agents Used with this compound for GC-MS Analysis
| Derivatizing Agent | Derivative Formed | Analytes | Source |
|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Oxazepam, nordiazepam, desalkylflurazepam, temazepam, alpha-hydroxyalprazolam | nih.gov |
| Propyl iodide & Propionyl chloride | Propylated and propionylated | Diazepam, nordiazepam, temazepam, oxazepam, lorazepam, and others | nih.gov |
| Methyl iodide/tetrahexylammonium hydrogen sulfate | Methylated | Oxazepam | oup.comresearchgate.net |
Mitigation of Matrix Effects and Ion Suppression in Biological Samples
Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of target analytes in the mass spectrometer source, a phenomenon known as matrix effect or ion suppression. researchgate.net This can lead to inaccurate quantification. researchgate.net
The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. researchgate.net Because this compound has nearly identical physicochemical properties and chromatographic retention time to the non-labeled oxazepam, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise results. researchgate.net Studies have shown that while ion suppression is observed for benzodiazepines, the use of deuterated internal standards like this compound effectively mediates these effects, allowing for accurate quantification. thermofisher.com For example, one study noted an average ion suppression of -48%, which did not compromise the method's accuracy or sensitivity due to the use of an internal standard. Another investigation into matrix effects concluded that there was no obvious matrix effect associated with their LC-MS/MS method when using this compound. oup.comuts.edu.au
Rigorous Method Validation and Performance Metrics
For any quantitative analytical method to be considered reliable for forensic or clinical applications, it must undergo rigorous validation. This compound plays a critical role in demonstrating that the method meets stringent performance criteria.
Evaluation of Analytical Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other, often expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
In methods utilizing this compound, accuracy is typically evaluated by analyzing quality control (QC) samples at different concentrations and comparing the measured concentration to the known value. Precision is assessed through intra-day (within-run) and inter-day (between-run) analysis of these QC samples. For example, a validated method for six benzodiazepines in blood reported an accuracy of ±10% and a %CV of ≤10%. Another study analyzing benzodiazepine metabolites found within-run precision (%CV) at 100 ng/mL to be less than 3% for most analytes. nih.gov A separate analysis of oxazepam in urine reported within-run and between-day CVs of 2.9% and 4.4%, respectively. An LC-MS/MS method for five psychoactive drugs demonstrated intra- and inter-day accuracies of 93.0–109.7% and precisions (as %RSD) of 0.8–8.8%. nih.gov
Table 3: Accuracy and Precision Data from Methods Using this compound
| Matrix | Analyte(s) | Accuracy | Precision (%CV or %RSD) | Source |
|---|---|---|---|---|
| Blood | 6 Benzodiazepines | ±10% | ≤10% | |
| Urine | Oxazepam, Nordiazepam, etc. | - | <3% (within-run) | nih.gov |
| Urine | Oxazepam | - | 2.9% (within-run), 4.4% (between-day) | |
| Serum | Oxazepam | 96.1% to 101.2% | 0.6% to 6.2% (intra-day), 1.4% to 6.3% (inter-day) | researchgate.net |
| Urine | 5 Psychoactive Drugs | 93.0–109.7% | 0.8–8.8% (inter-day) | nih.gov |
Determination of Linearity and Dynamic Range in Quantitative Assays
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range, known as the dynamic or calibration range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r² or R²) of the resulting curve.
Methods employing this compound as an internal standard consistently demonstrate excellent linearity. For instance, a GC/MS method for benzodiazepine metabolites was found to be linear over the range of 50-2000 ng/mL. nih.gov Another study reported excellent linearity in the 50-8000 µg/L concentration range. oup.comresearchgate.net A validated method for six benzodiazepines showed linearity of ≥0.99 for all analytes. Similarly, an LC-MS/MS method for 14 benzodiazepines in water and sediment matrices achieved correlation coefficients (R²) > 0.99. mdpi.com
Table 4: Linearity and Dynamic Range Examples
| Analytical Technique | Matrix | Dynamic Range | Correlation Coefficient (r² or R²) | Source |
|---|---|---|---|---|
| GC-MS | Urine | 50–2000 ng/mL | - | nih.gov |
| GC-MS | Urine | 50–8000 µg/L | "Excellent" | oup.comresearchgate.net |
| LC-MS/MS | Blood | - | ≥0.99 | |
| UPLC-MS/MS | Water & Sediment | 0.01–0.03 µg/L (Water) | >0.99 | mdpi.com |
| LC-MS/MS | Urine | 10-1000 ng/mL | >0.99 | wa.gov |
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
The use of this compound contributes to achieving low detection and quantification limits. In a method for six benzodiazepines, the LOQ was set at the first calibration point, and the LOD was half the LOQ concentration, with both demonstrating suitable accuracy and ion ratio acceptance. A study evaluating an LC-MS/MS method for 33 benzodiazepines reported an LOQ for oxazepam of 62.5 µg/L. thermofisher.com Another LC-MS-(TOF) method for 22 benzodiazepines in urine established an LOQ for oxazepam between 2 and 10 ng/mL and an LOD between 0.5 and 3.0 ng/mL. researchgate.net
Table 5: Reported LOD and LOQ Values for Oxazepam
| Analytical Technique | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Blood | Half of LOQ | First calibration point | |
| LC-MS/MS | Serum | - | 62.5 µg/L | thermofisher.com |
| LC-MS-(TOF) | Urine | 0.5 - 3.0 ng/mL | 2 - 10 ng/mL | researchgate.net |
| UPLC-MS/MS | Water | 0.002–0.01 μg/L | 0.01–0.03 μg/L | mdpi.com |
| UPLC-MS/MS | Sediment | 0.01–0.5 μg/kg | 0.04–1 μg/kg | mdpi.com |
Application of Oxazepam D5 in Preclinical Pharmacokinetic and Drug Metabolism Research
In Vitro Studies of Oxazepam Metabolism Using Labeled Standards
In vitro metabolic studies are fundamental to understanding how a drug is processed in the body. These experiments, conducted in controlled laboratory settings, predict a drug's metabolic fate, potential for drug-drug interactions, and inter-species differences. evotec.com Oxazepam-d5 is a critical component in these assays for the precise measurement of oxazepam's metabolic turnover.
Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from homogenized liver cells. evotec.com They are a widely used in vitro system because they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. evotec.comresearchgate.net In these models, oxazepam is incubated with liver microsomes from humans or preclinical species (e.g., rats, mice) in the presence of necessary cofactors like NADPH for CYP enzymes or UDPGA for UGT enzymes. evotec.com
The primary application of this compound in this context is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net By monitoring the disappearance of the parent drug (oxazepam) over time, researchers can calculate the intrinsic clearance rate, a measure of how efficiently the enzymes metabolize the drug. evotec.com Studies have shown that benzodiazepines, including oxazepam, can induce the activity of these microsomal enzymes. nih.gov The use of this compound ensures that the quantification of the remaining parent drug is accurate, which is essential for reliable kinetic calculations. nih.gov
| Component | Purpose in Microsomal Stability Assay |
| Liver Microsomes | Source of metabolic enzymes (CYPs, UGTs). evotec.com |
| Test Compound (Oxazepam) | The substrate to be metabolized. |
| Cofactors (e.g., NADPH, UDPGA) | Required for enzymatic activity. evotec.com |
| Buffer Solution | Maintains optimal pH for the reaction. |
| This compound | Internal standard for accurate LC-MS quantification. researchgate.net |
| Quenching Solution (e.g., Acetonitrile) | Stops the enzymatic reaction at specific time points. evotec.com |
While microsomes are excellent for studying specific enzyme pathways, they lack the complete cellular machinery. Hepatocyte culture systems, which use whole, viable liver cells, provide a more physiologically relevant model. nih.goveuropa.eu These systems, whether primary human hepatocytes or immortalized cell lines (e.g., Upcyte®, HepaRG®), contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, allowing for a more comprehensive assessment of a drug's metabolic profile. europa.euupcyte.com
In studies using hepatocyte cultures, this compound is again employed as an internal standard to quantify the rate of oxazepam metabolism and the formation of its metabolites. nih.gov Comparing results from hepatocyte and microsomal models can reveal differences in metabolic pathways; for instance, studies with diazepam showed that hepatocytes provided a more accurate prediction of in vivo clearance compared to microsomes. nih.gov This highlights the value of using intact cell systems for metabolic predictions.
| Feature | Hepatic Microsomes | Hepatocyte Cultures |
| System Complexity | Subcellular fraction (endoplasmic reticulum). evotec.com | Whole, intact cells. europa.eu |
| Enzyme Content | Rich in CYPs and UGTs. evotec.com | Contains a full range of Phase I, Phase II, and transporter proteins. upcyte.com |
| Cofactor Requirement | Must be added externally (e.g., NADPH). evotec.com | Endogenously present. europa.eu |
| Physiological Relevance | Moderate; good for specific enzyme kinetics. | High; better reflects the integrated cellular metabolism. nih.gov |
| Use of this compound | Internal standard for LC-MS analysis. researchgate.net | Internal standard for LC-MS analysis. nih.gov |
The primary metabolic pathway for oxazepam in humans is glucuronidation, a Phase II reaction where glucuronic acid is attached to the drug, making it more water-soluble and easier to excrete. researchgate.netnih.gov This process is stereoselective, meaning the different spatial arrangements (enantiomers) of oxazepam are metabolized by different enzymes. nih.gov
In vitro studies using recombinant human UGT enzymes—individual enzymes produced in cell lines—have been crucial in identifying the specific isoforms responsible for oxazepam glucuronidation. nih.govnih.gov Research has conclusively shown that S-oxazepam , the more pharmacologically active enantiomer, is selectively glucuronidated by UGT2B15 . nih.govresearchgate.net In contrast, R-oxazepam is metabolized by both UGT2B7 and UGT1A9 . nih.govmdpi.compharmgkb.org During these enzymatic assays, this compound is the essential internal standard used to accurately quantify the formation rate of the R- and S-oxazepam glucuronides, allowing for the determination of enzyme kinetics. nih.gov
| Enzyme Isoform | Oxazepam Enantiomer | Apparent Km (μM) | Significance |
| UGT2B15 | S-oxazepam | 29-35 | Primary enzyme for the major, more active S-enantiomer. nih.gov |
| UGT2B7 | R-oxazepam | 333 | Contributes to the metabolism of the R-enantiomer. nih.gov |
| UGT1A9 | R-oxazepam | 12 | High-affinity enzyme for the R-enantiomer. nih.gov |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of its maximum. A lower Km indicates higher affinity.
Oxazepam itself is an active metabolite of several other widely prescribed benzodiazepines, including diazepam, prazepam, and temazepam. nih.gov Its primary and major metabolite in humans is oxazepam-glucuronide, which is pharmacologically inactive and excreted in the urine. drugbank.com
The key role of this compound in this area is to serve as a robust internal standard for the definitive identification and precise quantification of oxazepam and its glucuronide conjugate in various biological matrices (e.g., urine, plasma). nih.govoup.com In methods like LC-MS/MS, the use of a stable isotope-labeled standard like this compound is considered best practice. cerilliant.com It co-elutes with the non-labeled analyte and experiences identical ionization effects in the mass spectrometer's source, effectively canceling out matrix-induced signal suppression or enhancement and ensuring highly accurate measurement. researchgate.net
| Analyte | Metabolite | Primary Analytical Method | Role of this compound |
| Oxazepam | Oxazepam-glucuronide drugbank.com | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Stable Isotope-Labeled Internal Standard (SIL-IS). nih.govresearchgate.net |
Enzymatic Glucuronidation Profiling (e.g., UGT2B15, UGT2B7, UGT1A9 isoform-specific studies)
Pharmacokinetic Investigations in Animal Models Aided by this compound
Animal models are essential for understanding the pharmacokinetic profile of a drug—how it is absorbed, distributed throughout the body, and ultimately eliminated. This compound is crucial for the bioanalytical component of these in vivo studies.
Disposition studies in animal models such as rats and mice are performed to characterize the absorption, distribution, and elimination of oxazepam. nih.govnih.gov After administering oxazepam to the animals, biological samples like blood, plasma, and urine are collected over time. nih.gov
The concentration of oxazepam and its metabolites in these samples is measured using LC-MS/MS, with this compound added during sample processing as the internal standard. nih.gov This allows for the accurate determination of key pharmacokinetic parameters, including elimination half-life (T½), plasma clearance (Cl), and volume of distribution (Vd). nih.gov For example, a study in Greyhound dogs determined the pharmacokinetic parameters of diazepam and its metabolites, including oxazepam, using this compound as the internal standard for the analysis. nih.gov Such data are vital for predicting the drug's behavior in humans and for understanding interspecies differences in drug handling. nih.gov The use of deuterated compounds can sometimes alter the pharmacokinetic profile, a phenomenon known as the "deuterium kinetic isotope effect," but in its role as an analytical standard, this does not affect the measurement of the non-deuterated drug. google.comgoogle.com
| Pharmacokinetic Parameter | Description | Example Value (Oxazepam in Greyhound Dogs after Diazepam IV) |
| Cmax | Maximum plasma concentration achieved. | 44.7 ng/mL nih.gov |
| Tmax | Time at which Cmax is reached. | 0.70 hours nih.gov |
| T½ (Elimination Half-life) | Time required for the plasma concentration to decrease by half. | 6.2 hours nih.gov |
Role of this compound in Understanding Species-Specific Metabolism
The investigation of species-specific drug metabolism is a cornerstone of preclinical research, ensuring that animal models used for toxicological and efficacy studies are relevant to human metabolic pathways. evotec.com Oxazepam, an active metabolite of numerous benzodiazepines like diazepam and temazepam, exhibits significant variability in its metabolic profile across different species. inchem.orgresearchgate.net In some animals, such as miniature swine, the primary metabolic route is conjugation (Phase II metabolism), specifically glucuronidation. inchem.orgnih.gov In others, like rats, oxidative metabolism (Phase I) is the more dominant pathway. inchem.orgnih.gov
To accurately characterize these differences, robust and precise analytical methods are required to quantify the concentrations of oxazepam and its metabolites in biological samples from various animal species. This is the critical role of this compound. As a deuterated stable isotope, this compound serves as an ideal internal standard for quantification by mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical properties are nearly identical to oxazepam, ensuring it behaves similarly during sample extraction and analysis, but its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. oup.com The use of this compound corrects for variations in sample preparation and instrument response, enabling highly accurate and reproducible measurements of oxazepam concentrations.
This precision is fundamental for comparing metabolic rates and pathways. For instance, studies have detailed how diazepam metabolism, which leads to oxazepam, differs between species. In dogs, diazepam is metabolized to nordiazepam and temazepam, both of which are then converted to oxazepam. nih.gov Research comparing various animal models has highlighted these distinct metabolic dispositions, which can explain species-specific differences in the duration and intensity of the drug's pharmacological effects. nih.govannualreviews.org The ability to obtain reliable quantitative data, facilitated by internal standards like this compound, is paramount for building a comprehensive understanding of these interspecies metabolic variations. evotec.com
| Species | Primary Precursor(s) | Key Metabolic Pathways Leading to/from Oxazepam | Primary Oxazepam Metabolites | Reference |
|---|---|---|---|---|
| Human | Diazepam, Temazepam, Prazepam | Primarily conjugation (glucuronidation) of the 3-hydroxy group. inchem.orgresearchgate.netdroracle.ai | Oxazepam-glucuronide (inactive) inchem.orgdroracle.ai | inchem.org, researchgate.net, droracle.ai |
| Rat | Diazepam | Oxidative metabolism is a major route, alongside conjugation. inchem.orgnih.gov C-3 and 5-phenyl hydroxylation are important pathways. annualreviews.org | - | inchem.org, nih.gov, annualreviews.org |
| Mouse | Diazepam | N-demethylated metabolites are found at high levels in the brain and adipose tissue. annualreviews.org | - | annualreviews.org |
| Dog | Diazepam, Chlordiazepoxide | Diazepam is metabolized via CYP3A12 to temazepam and via CYP2B11 to nordiazepam, both of which are then metabolized to oxazepam. nih.gov | Nordiazepam, Temazepam nih.gov | nih.gov |
| Miniature Swine | Oxazepam | Conjugation is the predominant metabolic route. inchem.orgnih.gov | - | inchem.org, nih.gov |
Research on Drug-Drug Interactions in Animal Models
Investigating potential drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. nih.gov Co-administration of drugs can alter metabolic pathways, leading to unexpected changes in drug concentrations and potentially causing toxicity or reduced efficacy. Animal models are essential for identifying and characterizing these interactions before human clinical trials. dergipark.org.trnih.gov
In the context of benzodiazepine (B76468) research, studies often examine how other drugs affect the metabolism of parent compounds like diazepam and their active metabolites, including oxazepam. oup.com For example, an animal model was developed to study the interaction between the opioid oxycodone and diazepam, which is known to increase the risk of respiratory depression. nih.govresearchgate.net In such studies, it is necessary to measure the plasma concentrations of the parent drugs and their metabolites to understand the pharmacokinetic basis of the interaction.
This is where this compound becomes indispensable. When studying how a co-administered drug impacts the formation or clearance of oxazepam in an animal model, this compound is used as an internal standard to ensure the accurate quantification of oxazepam in blood, plasma, or tissue samples. caymanchem.comoup.com For example, if a drug inhibits the cytochrome P450 enzymes responsible for metabolizing diazepam to temazepam (a precursor of oxazepam), the resulting concentration of oxazepam might decrease. oup.com Conversely, a drug inhibiting the glucuronidation of oxazepam could lead to its accumulation. drugbank.com Accurate measurement of these changes is only possible with a reliable analytical method, which is heavily dependent on the use of a stable isotope-labeled internal standard like this compound.
| Study Objective | Animal Model | Interacting Drugs | Measured Endpoints | Role of this compound | Reference |
|---|---|---|---|---|---|
| To assess the exacerbation of opioid-induced respiratory depression by a benzodiazepine. | Rat | Oxycodone and Diazepam | Arterial blood gases (pO2, pCO2), plasma concentrations of oxycodone, diazepam, and metabolites (nordiazepam, oxazepam). | Serves as an internal standard for the precise quantification of oxazepam formed from diazepam metabolism during the interaction. | nih.gov, researchgate.net |
Applications in Behavioral Pharmacology Research (as an analytical tool to quantify parent drug/metabolites in biological samples)
Behavioral pharmacology investigates how drugs affect behavior, mood, and cognitive processes, often using animal models to predict human responses. nih.govarizona.edu When studying the effects of anxiolytics like oxazepam, researchers correlate observed behavioral changes with the concentration of the drug in the body, particularly in the central nervous system. oup.com Establishing this link between pharmacokinetics (drug concentration) and pharmacodynamics (behavioral effect) is fundamental to the field.
This compound is a crucial analytical tool in this research. caymanchem.com It is not used for its pharmacological effects but to enable the precise quantification of the active, unlabeled oxazepam in biological samples taken from animals during behavioral experiments. oup.com For example, in studies examining the anxiolytic effects of oxazepam in fish, researchers expose the animals to the drug and then measure specific behaviors, such as exploratory activity or shelter-seeking. oup.comacs.org To determine if the observed behavioral changes are dose-dependent, blood plasma, brain, and other tissues are collected and analyzed to measure the internal concentration of oxazepam. oup.com
The analytical method typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.commdpi.com During sample preparation, a known amount of this compound is added to the biological matrix (e.g., homogenized brain tissue or plasma). caymanchem.comoup.com This internal standard co-elutes with the unlabeled oxazepam from the subject animal but is separately detected by the mass spectrometer due to its higher mass. oup.com This allows for the calculation of the exact concentration of oxazepam in the original sample, correcting for any loss during extraction or fluctuations in instrument performance. oup.com This accurate quantification allows researchers to establish a clear relationship between drug exposure levels and behavioral outcomes.
| Animal Model | Behavioral Test | Measured Behavior | Biological Sample Analyzed | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Novel Tank Diving Test | Exploratory behavior (e.g., time spent in top vs. bottom of tank). | Water, Plasma, Brain, Liver, Muscle | LC-MS/MS using a deuterated internal standard (Diazepam-d5 was used in this specific study, but this compound serves the same function for oxazepam analysis). | A clear correlation was established between the internal concentration of oxazepam in fish tissues and anxiolytic-like behavioral effects. | oup.com |
| Perch (Perca fluviatilis) | Whole-lake behavioral monitoring | Swimming activity, exploratory behavior (home range), shoaling. | Water | LC-MS/MS | Fish were exposed to oxazepam in a natural lake setting to measure long-term behavioral responses under environmentally relevant conditions. | acs.org |
Stability and Storage Considerations for Oxazepam D5 in Research Environments
Factors Influencing Chemical Stability of Oxazepam-d5 Solutions
The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. As a deuterated analog, its stability profile is largely comparable to that of oxazepam.
Solvent Effects: this compound is commonly supplied as a solution in solvents like methanol (B129727) or acetonitrile (B52724). bioanalysis-zone.com Studies on the parent compound, oxazepam, have shown good stability in acetonitrile, with no photochemical or thermal degradation observed when exposed to light or temperatures ranging from 20°C to 80°C. cmicgroup.com Methanolic solutions are also widely used for certified reference materials, indicating good stability when stored appropriately. nih.gov
pH Effects: The pH of the solution is a critical factor. Oxazepam, and by extension this compound, is susceptible to hydrolysis under both acidic and alkaline conditions. bioanalysis-zone.combioanalysis-zone.com The degradation of benzodiazepines is often accelerated under alkaline conditions. fda.gov Acid-catalyzed hydrolysis can lead to the opening of the diazepine (B8756704) ring, forming degradation products such as 2-amino-5-chlorobenzophenone (B30270). bioanalysis-zone.comfda.gov This pH-dependent equilibrium between the closed seven-membered ring and an open-ring structure is a known characteristic of benzodiazepines. nih.gov
Temperature Effects: Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition, particularly at the high temperatures of a gas chromatography (GC) injection port (e.g., 200-270°C), can cause the elimination of water and the formation of quinazoline (B50416) aldehydes. europa.eu For storage of solutions, freezing is recommended to maintain long-term stability. europa.eu
Light Exposure: The parent compound, oxazepam, is reported to be stable in light. bioanalysis-zone.com However, as a general laboratory practice, it is prudent to store standard solutions, including those of this compound, in amber vials or protected from direct light to prevent any potential photodegradation, especially during long-term storage.
Stability Studies in Various Research Matrices (e.g., plasma, urine, vitreous humor, liver)
The stability of this compound is crucial when used as an internal standard in the analysis of biological samples. Its stability is expected to mirror that of oxazepam in these complex environments.
Plasma/Blood: Studies on benzodiazepines in whole blood and plasma indicate that storage temperature is the most critical factor for stability. In a comprehensive study, oxazepam was found to be one of the more stable benzodiazepines, with a degradation rate of only 0-10% in blood samples stored at various temperatures (room temperature, 4°C, -20°C, and -80°C) for up to six months. nih.gov Another study showed that at -20°C, the concentration of oxazepam in whole blood decreased by 10-20% over a year, while at -80°C, the loss was not significant for high concentrations. nih.gov In general, freezing samples at -20°C or lower is highly recommended for long-term storage to ensure the integrity of benzodiazepine (B76468) analysis. oup.com
Urine: Urine is generally considered a more stable matrix for many drugs compared to blood. oup.com However, the stability of benzodiazepines in urine can be influenced by storage temperature and pH. bu.edugla.ac.uk For instance, the stability of oxazepam glucuronide, a major metabolite, has been studied, and enzymatic hydrolysis is often required for its quantification, indicating the stability of the conjugated form in urine. nih.gov One study noted that oxazepam showed good stability in urine stored at 4°C for 30 days. researchgate.net However, another study observed a significant decrease in oxazepam concentration in urine after just two weeks at room temperature. gla.ac.uk Long-term storage at -20°C is a common practice to ensure stability. oup.com
Vitreous Humor: Vitreous humor (VH) is often considered a stable postmortem matrix due to its isolation and protection from microbial contamination and redistribution phenomena. nih.govd-nb.info A study investigating the stability of psychotropic substances, including oxazepam, in VH for one month found that oxazepam was stable when stored at 4°C and -20°C. nih.gov However, at room temperature (20°C), its stability was compromised. nih.gov Another study on benzodiazepines in postmortem samples showed that concentrations remained almost stable in all samples, including VH, when stored at -20°C and -80°C for six months. nih.gov
Liver: The liver presents a more challenging matrix due to its high enzymatic activity, which can persist postmortem and contribute to drug degradation. In a study on the stability of psychotropic drugs in liver homogenate, oxazepam was found to be stable when stored at 4°C and -20°C for up to one month. nih.govd-nb.inforesearchgate.net This suggests that despite the enzymatic nature of the liver, freezing can effectively preserve the integrity of oxazepam.
The following table summarizes the stability of the parent compound, oxazepam, in various biological matrices under different storage conditions, which is indicative of the expected stability of this compound.
| Matrix | Storage Temperature | Duration | Stability Finding | Citation |
|---|---|---|---|---|
| Blood/Plasma | -20°C | Up to 1 year | ~10-20% decrease | nih.gov |
| Blood/Plasma | -80°C | Up to 1 year | Not significant loss at high concentrations | nih.gov |
| Blood/Plasma | Room Temperature, 4°C, -20°C, -80°C | Up to 6 months | Stable (0-10% degradation) | nih.gov |
| Urine | 4°C | 30 days | Good stability | researchgate.net |
| Urine | -20°C | 1 to 8 months | Considered stable for long-term storage | oup.com |
| Vitreous Humor | -20°C and -80°C | 6 months | Almost stable | nih.gov |
| Vitreous Humor | 4°C and -20°C | 1 month | Stable | nih.gov |
| Liver Homogenate | 4°C and -20°C | 1 month | Stable | nih.gov |
Impact of Temperature and Storage Conditions on Analytical Integrity
The analytical integrity of this compound is directly linked to its stability under various storage and handling conditions. Inappropriate temperatures can lead to degradation, compromising its function as an internal standard and leading to inaccurate quantification of the target analyte.
Long-Term Storage: For long-term storage of both this compound stock solutions and biological samples containing it, freezing at -20°C or, preferably, -80°C is the standard and recommended practice. nih.govnih.govoup.com At these temperatures, chemical and enzymatic degradation processes are significantly slowed, preserving the concentration of the analyte and the internal standard over extended periods, often for months to a year or more. nih.govct.gov
Short-Term Storage and Handling: During sample preparation and analysis, short-term stability at room temperature (bench-top stability) and in the autosampler is a critical consideration. Regulatory guidelines require the evaluation of stability under these conditions. fda.goveuropa.eu For benzodiazepines, including oxazepam, while some degradation can occur at room temperature over time, they are generally stable for the typical duration of sample processing. nih.govgla.ac.uk However, prolonged exposure to ambient temperatures should be avoided.
Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can impact analyte stability. It is a standard part of bioanalytical method validation to assess the stability of the analyte and internal standard through several freeze-thaw cycles (typically three to five). nih.gov For oxazepam and its glucuronide, studies have shown acceptable stability through multiple freeze-thaw cycles, suggesting that this compound would also be robust under these conditions. nih.gov
The following table summarizes the recommended storage conditions to maintain the analytical integrity of this compound.
| Condition | Temperature | Typical Duration | Recommendation | Citation |
|---|---|---|---|---|
| Long-Term Stock Solution Storage | -20°C | ≥ 1 year | Store in a sealed container, protected from light. | europa.eu |
| Long-Term Biological Sample Storage | -20°C to -80°C | Months to years | -80°C is preferred for maximum stability. | nih.govnih.gov |
| Short-Term (Bench-Top) Stability | Room Temperature | Several hours | Minimize time at room temperature. Stability should be validated. | fda.goveuropa.eu |
| Autosampler Stability | 4°C or as specified | Duration of analytical run | Stability should be confirmed for the expected run time. | europa.eu |
| Freeze-Thaw Stability | -20°C/-80°C to Room Temperature | Multiple cycles | Must be evaluated during method validation. | nih.gov |
Long-Term and Short-Term Stability Assessment Protocols for Research Samples
The assessment of the stability of this compound as an internal standard is an essential part of bioanalytical method validation, governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu These protocols are designed to ensure that the internal standard provides reliable quantification under all storage and analytical conditions.
General Principles: The stability of the internal standard in stock and working solutions, as well as in the biological matrix, must be established. europa.eu This involves analyzing quality control (QC) samples at low and high concentrations that have been subjected to various storage conditions and comparing the results to those of freshly prepared samples. The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration. pmda.go.jp
Short-Term Stability Assessment:
Bench-top stability: QC samples are thawed and kept at room temperature for a period that mimics the sample handling time during a routine analytical run.
Autosampler stability: Processed samples (extracts) are placed in the autosampler and analyzed at the beginning and end of a period equivalent to the expected run time.
Long-Term Stability Assessment:
QC samples are stored at a specific temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the period from sample collection to analysis.
Samples are analyzed at various time points (e.g., 1, 3, 6, and 12 months) against a freshly prepared calibration curve.
Freeze-Thaw Stability Assessment:
QC samples undergo a specified number of freeze-thaw cycles (e.g., three cycles).
For each cycle, samples are frozen for at least 12-24 hours and then thawed at room temperature. After the final cycle, the samples are analyzed.
Stock and Working Solution Stability:
The stability of this compound in its solvent (e.g., methanol) is evaluated at room temperature and under refrigerated/frozen conditions.
The response of the aged solution is compared to that of a freshly prepared solution.
The ICH M10 guidance emphasizes that the stability of the internal standard in solution should be determined separately from the stability of the neat compound. bioanalysis-zone.com If the internal standard is not a stable isotope-labeled version of the analyte, its long-term and short-term stability must be proven at bracketing concentrations. bioanalysis-zone.com
Emerging Research Directions and Future Prospects of Oxazepam D5
Development of Novel Analytical Platforms for Benzodiazepine (B76468) Research
The development of sensitive and specific analytical methods is crucial for the detection and quantification of benzodiazepines in various biological matrices. nih.gov Oxazepam-d5 is instrumental in the evolution of these platforms, particularly in techniques combining liquid chromatography with mass spectrometry (LC-MS). cerilliant.com
Researchers are continuously working to enhance the capabilities of these platforms to analyze a wide array of benzodiazepines and their metabolites. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of 26 benzodiazepines and their metabolites in blood, urine, and hair, utilizing 13 deuterated analogs, including this compound, as internal standards. researchgate.net This highlights a trend towards creating comprehensive and efficient analytical solutions for benzodiazepine research. The use of deuterated standards like this compound is critical in these multi-analyte methods to ensure accuracy by compensating for matrix effects and variations in extraction efficiency. nih.govscispace.com
Furthermore, novel extraction techniques are being integrated with these analytical platforms. Methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate benzodiazepines from complex biological samples before analysis. nih.govnyc.govnyc.gov The stability and chemical similarity of this compound to its non-deuterated counterpart make it an ideal spike-in standard for these extraction procedures, allowing for precise recovery calculations.
Key Analytical Techniques Utilizing this compound:
| Technique | Application | Role of this compound |
| LC-MS/MS | Quantification of benzodiazepines in biological fluids. mdpi.comfda.gov | Internal standard for accurate quantification. nyc.gov |
| GC-MS | Confirmation of benzodiazepine metabolites in urine. nih.gov | Internal standard for derivatized analytes. nih.gov |
| UPLC-MS/MS | High-resolution separation and detection of benzodiazepines. nih.govscispace.com | Ensures precision in ultra-performance liquid chromatography. nih.gov |
Integration of this compound in High-Throughput Screening Methodologies
High-throughput screening (HTS) is essential in clinical and forensic toxicology for rapidly analyzing a large number of samples. The integration of this compound into HTS methodologies significantly improves the reliability and efficiency of these screenings.
In workplace drug testing and clinical toxicology, HTS assays are often the first line of detection. For example, enzyme-linked immunosorbent assays (ELISAs) are used for the initial screening of benzodiazepines in hair samples. fda.gov Samples that test positive are then subjected to a more specific confirmatory method, such as LC-MS/MS, where this compound is used as an internal standard to ensure accurate quantification. fda.gov This two-tiered approach, combining a rapid initial screen with a highly accurate confirmation, is a cornerstone of modern toxicological analysis.
The development of automated HTS systems that incorporate sample preparation, extraction, and analysis is a key area of advancement. These systems can process hundreds of samples with minimal manual intervention. The use of deuterated internal standards like this compound is critical in these automated workflows to maintain the quality and accuracy of the results. For instance, automated solid-phase extraction coupled with LC-MS/MS analysis relies on internal standards to correct for any variability introduced by the automated process. cerilliant.com
Contributions to Mechanistic Understanding of Benzodiazepine Disposition in Preclinical Models
Preclinical studies using animal models are fundamental to understanding the pharmacokinetics and metabolism of benzodiazepines. This compound is a valuable tool in these investigations, allowing researchers to trace the metabolic fate of oxazepam with high precision.
By administering this compound to animal models, scientists can accurately identify and quantify its metabolites using mass spectrometry. The deuterium (B1214612) labeling provides a distinct mass signature that allows for the clear differentiation of the drug and its metabolites from endogenous compounds. This is crucial for elucidating metabolic pathways and understanding how factors such as genetics and co-administered drugs can influence benzodiazepine disposition.
For example, studies investigating the metabolic profile of diazepam, prazepam, and temazepam have shown that oxazepam is a significant active metabolite. caymanchem.com The use of labeled compounds like this compound in such studies can provide more detailed insights into the rate and extent of this metabolic conversion. Furthermore, preclinical toxicology studies, such as those conducted by the National Toxicology Program, evaluate the long-term effects of benzodiazepines and their metabolites, where accurate quantification is paramount. nih.gov
Role in Advancing Forensic and Toxicological Research Methodologies
In forensic and toxicological investigations, the unambiguous identification and quantification of drugs and their metabolites are of utmost importance. This compound plays a pivotal role in advancing these methodologies by serving as a certified reference material and internal standard. caymanchem.comcerilliant.com
Forensic laboratories routinely use this compound in methods for analyzing postmortem fluid and tissue samples to determine the cause and manner of death. erau.edu The use of a deuterated internal standard is especially critical in postmortem toxicology, where sample quality can be variable and matrix effects can be significant. It ensures the accuracy of quantitative results, which can have legal implications. nyc.gov
Moreover, the rise of novel psychoactive substances, including "designer benzodiazepines," presents a continuous challenge for forensic toxicologists. service.gov.ukmdpi.com Analytical methods must be constantly updated to detect these new compounds. The development of robust and validated methods for the quantification of both traditional and novel benzodiazepines often relies on the availability of high-purity, stable isotope-labeled internal standards like this compound. researchgate.net These standards are essential for developing methods that can accurately differentiate between various benzodiazepines and their isomers, which is crucial for correct identification and interpretation in forensic cases. nih.gov The use of this compound in these advanced methods helps to ensure that the analytical results are defensible in a legal setting. nyc.gov
Q & A
Basic Research Questions
Q. How is Oxazepam-d5 validated as an internal standard in LC-MS/MS-based metabolomic studies?
- Methodological Answer : Validation requires assessing recovery rates, ionization efficiency, and matrix effects. Recovery experiments involve spiking this compound into biological matrices (e.g., serum, urine) and comparing measured concentrations to expected values. Stability tests under varying storage conditions (e.g., freeze-thaw cycles, room temperature) ensure reliability. Matrix effects are evaluated by comparing analyte signals in neat solutions vs. matrix-spiked samples . Documentation should include batch-specific recovery rates (e.g., maximum variation of 34–35% as reported in metabolomic workflows) .
Q. What critical parameters should be prioritized when integrating this compound into lipidomic workflows?
- Methodological Answer : Key parameters include:
- Extraction efficiency : Optimize solvent systems (e.g., acetonitrile/methanol mixtures) to ensure co-extraction of this compound with target lipids.
- Ionization suppression : Test ionization consistency in positive/negative modes, as this compound recovery varies between modes (e.g., 34% in positive vs. 35% in negative mode) .
- Chromatographic separation : Adjust LC gradients to resolve this compound from co-eluting isobars, ensuring accurate quantification .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound recovery be mitigated during large-scale metabolomic studies?
- Methodological Answer : Implement calibration curves with matrix-matched standards for each batch to normalize recovery variations. Use quality control (QC) samples spiked with this compound at low, medium, and high concentrations to monitor intra- and inter-batch precision. Statistical tools like ANOVA can identify significant variability, prompting protocol adjustments (e.g., modifying extraction solvents or centrifugation speeds) .
Q. What strategies resolve discrepancies between expected and observed this compound quantification in complex matrices (e.g., serum vs. tissue homogenates)?
- Methodological Answer :
- Matrix-specific calibration : Prepare separate calibration curves for each matrix type to account for differential ion suppression.
- Normalization : Use endogenous metabolites (e.g., creatinine in urine) or external deuterated analogs (e.g., nordiazepam-d5) as co-standards for ratio-based quantification .
- Post-column infusion : Identify matrix interference zones in LC-MS runs to adjust chromatographic conditions .
Q. How does this compound compare to other deuterated benzodiazepines (e.g., diazepam-d5) in terms of method robustness for multi-analyte panels?
- Methodological Answer : Comparative studies should evaluate:
- Stability : this compound’s resistance to degradation under acidic hydrolysis (e.g., conversion to benzophenone derivatives) vs. diazepam-d5’s susceptibility .
- Ionization efficiency : this compound’s performance in negative ion mode may offer advantages in lipid-rich matrices compared to analogs optimized for positive mode .
- Cross-reactivity : Test specificity in multiplex assays to ensure no signal overlap with structurally similar analytes .
Q. What documentation standards are essential for reporting this compound usage in peer-reviewed studies?
- Methodological Answer : Follow guidelines from analytical chemistry journals:
- Preparation details : Describe synthesis source, purity (>98%), and storage conditions (-20°C).
- Concentration ranges : Specify spiking concentrations (e.g., 1–100 ng/mL) and dilution protocols.
- Instrument parameters : List LC column type, MS ionization settings, and retention times to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
